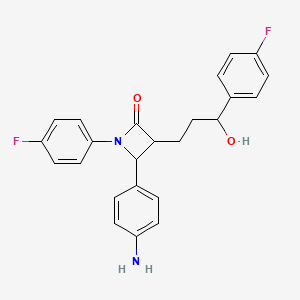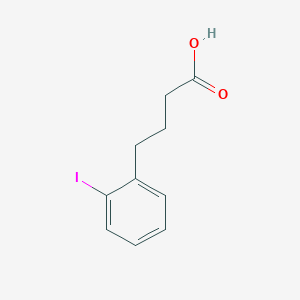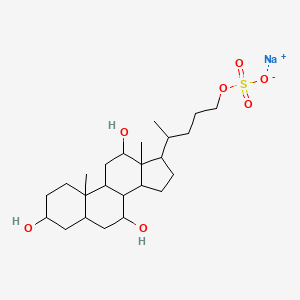
Petromyzonol-24-Sulfate, Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le sulfate de pétromyzonol-24, sel de sodium, est un dérivé de sel biliaire isolé de la lamproie marine (Petromyzon marinus) ammocoète (forme larvaire). Il est connu pour son rôle de chimioattractant de frai pour la lamproie marine . Le composé a la formule moléculaire C24H41NaO7S et un poids moléculaire de 496,63 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du sulfate de pétromyzonol-24, sel de sodium, implique la sulfatation du pétromyzonol, un alcool biliaire. La réaction nécessite généralement l'utilisation d'un complexe trioxyde de soufre-pyridine ou d'acide chlorosulfonique comme agents sulfatants. La réaction est réalisée dans des conditions contrôlées pour assurer la sulfatation sélective à la position 24 de la molécule de pétromyzonol.
Méthodes de production industrielle
La production industrielle de sulfate de pétromyzonol-24, sel de sodium, suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'extraction du pétromyzonol des larves de lamproie marine, suivie de sa sulfatation à l'aide d'agents sulfatants de qualité industrielle. Le produit est ensuite purifié par cristallisation et autres techniques de séparation pour obtenir le composé final sous sa forme de sel de sodium.
Analyse Des Réactions Chimiques
Types de réactions
Le sulfate de pétromyzonol-24, sel de sodium, subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle de la molécule peuvent être oxydés pour former des cétones ou des acides carboxyliques.
Réduction : Le groupe sulfate peut être réduit pour former l'alcool correspondant.
Substitution : Le groupe sulfate peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des réactifs comme l'hydroxyde de sodium (NaOH) ou d'autres nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits
Oxydation : Formation de cétones ou d'acides carboxyliques.
Réduction : Formation de pétromyzonol.
Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le sulfate de pétromyzonol-24, sel de sodium, a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé de référence dans l'étude des sels biliaires et de leurs dérivés.
Biologie : Investigué pour son rôle de chimioattractant dans le comportement de frai des lamproies marines.
Médecine : Étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies liées au métabolisme des sels biliaires.
Industrie : Utilisé dans le développement de tests biochimiques et comme étalon en chimie analytique.
Mécanisme d'action
Le mécanisme d'action du sulfate de pétromyzonol-24, sel de sodium, implique son interaction avec des récepteurs spécifiques du système olfactif des lamproies marines. Le composé se lie à ces récepteurs, déclenchant une cascade de signalisation qui conduit au comportement de chimioattraction observé chez les larves. Les cibles moléculaires comprennent les récepteurs olfactifs et les voies de signalisation associées qui médient la réponse.
Applications De Recherche Scientifique
Petromyzonol-24-Sulfate, Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of bile salts and their derivatives.
Biology: Investigated for its role as a chemoattractant in the spawning behavior of sea lampreys.
Medicine: Studied for its potential therapeutic applications in treating diseases related to bile salt metabolism.
Industry: Used in the development of biochemical assays and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of Petromyzonol-24-Sulfate, Sodium Salt involves its interaction with specific receptors in the olfactory system of sea lampreys. The compound binds to these receptors, triggering a signaling cascade that leads to the chemoattraction behavior observed in the larvae. The molecular targets include olfactory receptors and associated signaling pathways that mediate the response.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide cholique : Un autre acide biliaire présentant des caractéristiques structurelles similaires, mais des fonctions biologiques différentes.
Acide désoxycholique : Un acide biliaire secondaire avec des voies métaboliques distinctes.
Acide chénodésoxycholique : Un acide biliaire primaire impliqué dans l'émulsification des graisses.
Unicité
Le sulfate de pétromyzonol-24, sel de sodium, est unique en raison de son rôle spécifique de chimioattractant chez les lamproies marines, qui n'est pas observé dans d'autres acides biliaires. Sa structure, qui présente un groupe sulfate à la position 24, le distingue des autres sels biliaires et contribue à son activité biologique unique.
Propriétés
Formule moléculaire |
C24H41NaO7S |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
sodium;4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentyl sulfate |
InChI |
InChI=1S/C24H42O7S.Na/c1-14(5-4-10-31-32(28,29)30)17-6-7-18-22-19(13-21(27)24(17,18)3)23(2)9-8-16(25)11-15(23)12-20(22)26;/h14-22,25-27H,4-13H2,1-3H3,(H,28,29,30);/q;+1/p-1 |
Clé InChI |
DHGPBNKCHYMHIS-UHFFFAOYSA-M |
SMILES canonique |
CC(CCCOS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


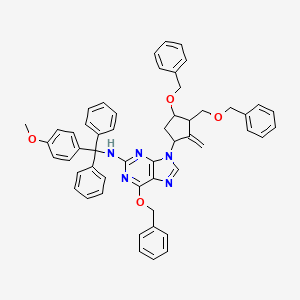
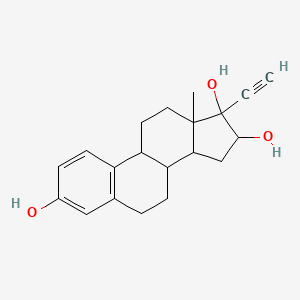
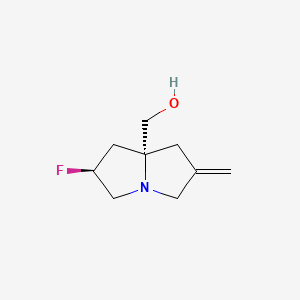
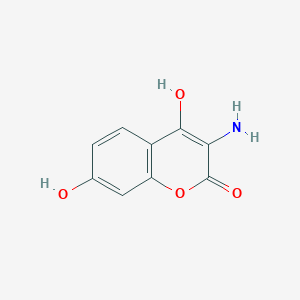
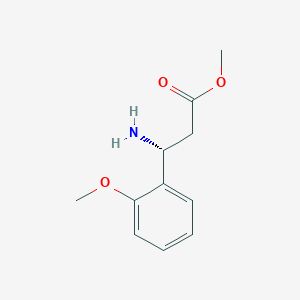
![19-Ethyl-7,19-dihydroxy-8-(methylaminomethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12288548.png)
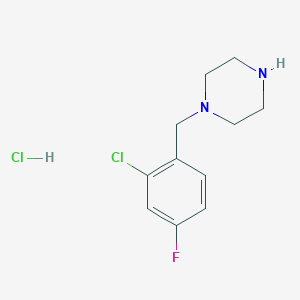
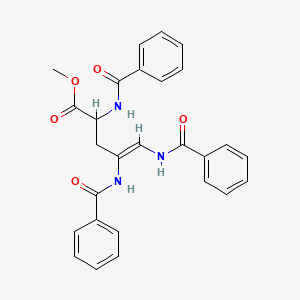

![[4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12288567.png)
![2,2'-[[(17beta)-Estra-1,3,5(10)-triene-3,17-diyl]bis(oxy)]bis[tetrahydro-2H-pyran](/img/structure/B12288577.png)
